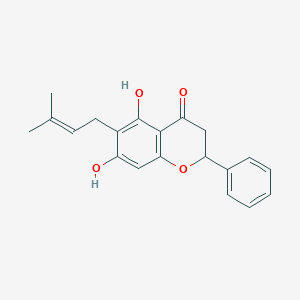

5,7-Dihydroxy-6-prenylflavanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55051-77-9 |

|---|---|

Molecular Formula |

C20H20O4 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-18-19(20(14)23)16(22)11-17(24-18)13-6-4-3-5-7-13/h3-8,10,17,21,23H,9,11H2,1-2H3/t17-/m0/s1 |

InChI Key |

UOWOIGNEFLTNAW-KRWDZBQOSA-N |

SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O)C |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O)C |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O)C |

melting_point |

212-214°C |

physical_description |

Solid |

Synonyms |

Isoglabranin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 5,7 Dihydroxy 6 Prenylflavanone

Plant Sources and Botanical Distribution

Isolation from Eysenhardtia platycarpa (Fabaceae)

The primary and most well-documented natural source of (2S)-5,7-Dihydroxy-6-prenylflavanone is the plant Eysenhardtia platycarpa, a member of the Fabaceae (legume) family. mdpi.comnih.govnih.gov This tree is found throughout southern Mexico, where it is known by popular names such as “taray,” “palo dulce,” and “palo azul”. nih.gov Traditionally, various species of the Eysenhardtia genus are used in Mexican traditional medicine to treat conditions like kidney and bladder infections. nih.gov

Phytochemical investigations have confirmed the presence of 5,7-Dihydroxy-6-prenylflavanone in the leaves and branches of E. platycarpa. mdpi.comnih.gov It is one of several flavanones that have been successfully isolated from the methanolic extracts of the plant's aerial parts. nih.gov The genus Eysenhardtia is recognized as an excellent source of a diverse range of secondary metabolites, including numerous flavonoids, flavones, chalcones, and phenolic compounds. nih.gov

Table 1: Documented Isolation of this compound from Eysenhardtia platycarpa

| Plant Part | Extraction Solvent | Reference |

|---|---|---|

| Leaves | Methanol (B129727) | mdpi.comnih.gov |

| Branches | Methanol | nih.gov |

Reported Presence in Derris and Helichrysum Genera

The genera Derris (Fabaceae) and Helichrysum (Asteraceae) are known to be rich sources of flavonoids and other phenolic compounds. nih.govnih.govnih.gov Chemical investigations of Derris trifoliata, for example, have led to the isolation of new prenylated flavanones, though not specifically this compound. nih.govresearchgate.net Similarly, various species of Helichrysum have been analyzed, revealing a wide array of secondary metabolites, including different flavonoids, chalcones, and pyrones. nih.govnih.gov While these genera are known producers of prenylated flavonoids, direct reports confirming the isolation of this compound from Derris or Helichrysum are not prominent in the reviewed literature.

Detection in Common Dietary Sources: Herbs, Spices, and Teas

Beyond specific medicinal plants, (S)-5,7-Dihydroxy-6-prenylflavanone has been detected in several common dietary products. hmdb.ca According to the Human Metabolome Database, the compound has been identified, although not quantified, in various types of teas, including herbal, red, green, and black tea. hmdb.ca It has also been found in the broader category of herbs and spices. hmdb.ca This suggests that the compound may be a constituent of a regular human diet, potentially making it a biomarker for the consumption of these foods. hmdb.ca

Extraction and Purification Techniques

The isolation of this compound from its natural sources involves a multi-step process that begins with solvent extraction followed by chromatographic purification.

Preparation of Methanolic Extracts from Plant Materials

Methanol is a commonly used solvent for extracting this compound from plant material. mdpi.comnih.gov The general procedure involves collecting the desired plant parts, such as the leaves of E. platycarpa, which are then dried at room temperature and pulverized into a fine powder. nih.gov

The powdered material undergoes an extraction process, typically through maceration, where it is soaked in methanol for a period. nih.gov This process is often repeated multiple times to ensure a thorough extraction of the target compounds. nih.gov Following extraction, the solvent is removed from the combined methanolic solutions, usually under reduced pressure, to yield a crude extract containing a mixture of phytochemicals, including the desired flavanone (B1672756). nih.gov

Table 2: Overview of Methanolic Extraction Process for this compound

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Preparation | Plant material (e.g., leaves) is dried and pulverized. | To increase surface area for solvent penetration. | nih.gov |

| 2. Extraction | Powdered material is soaked in methanol (maceration), often repeated three times. | To dissolve the target flavanone and other metabolites from the plant matrix. | nih.gov |

Chromatographic Isolation and Characterization Approaches

After obtaining the crude methanolic extract, chromatographic techniques are essential for isolating this compound from other co-extracted compounds. Column chromatography, often performed at reduced pressure, is a primary method used for the initial separation of the flavanone from the crude mixture. nih.govub.edu

Further purification can be achieved through additional chromatographic steps, such as thin-layer chromatography (TLC), to ensure the purity of the isolated compound. ub.edu Once isolated, the structural identity of the compound is confirmed using a combination of spectroscopic methods. mdpi.com These analytical techniques include:

Nuclear Magnetic Resonance (NMR) : Both ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the precise structure and arrangement of atoms within the molecule. mdpi.com

Infrared (IR) Spectroscopy : This technique helps identify the functional groups present in the compound. mdpi.com

Mass Spectrometry (MS) : MS analysis is used to determine the molecular weight and elemental composition of the flavanone. mdpi.com

The purified (2S)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-2-phenyl-2,3-dihydro-4H-1Benzopyran-4-one has been described as a yellow powder with a melting point of approximately 200.2 °C. ub.edu

Synthetic Strategies and Structural Modifications of 5,7 Dihydroxy 6 Prenylflavanone and Its Analogs

Chemical Synthesis Approaches for 5,7-Dihydroxy-6-prenylflavanone

The generation of this compound can be achieved through multiple synthetic pathways, each with distinct advantages. These approaches range from building the molecule from simple precursors to modifying naturally occurring, structurally related compounds.

De Novo Synthesis Routes

De novo synthesis offers the advantage of constructing the this compound molecule from basic chemical building blocks, allowing for precise control over the placement of functional groups. While specific de novo routes for this exact flavanone (B1672756) are not extensively detailed in the provided context, general flavonoid synthesis often involves the condensation of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative to form a chalcone (B49325), which is subsequently cyclized to the flavanone core. For 6-prenylnaringenin (B1664697) (a closely related compound), a common strategy involves the Claisen rearrangement of a prenyl ether of naringenin (B18129). researchgate.net Another approach involves the demethylation of xanthohumol (B1683332) to yield 6-prenylnaringenin, a process that has been achieved in seven steps. researchgate.net The synthesis of 5,7-dihydroxyflavanone (B1678386) derivatives has been explored, highlighting the potential for building a library of related compounds. nih.gov

Semi-synthesis from Natural Precursors

A more direct and often higher-yielding approach is the semi-synthesis of this compound from readily available natural precursors. This compound has been isolated from the leaves of Eysenhardtia platycarpa. nih.govresearchgate.net The extraction process typically involves drying and pulverizing the plant material, followed by methanolic extraction. ub.eduub.edu The crude extract is then subjected to chromatographic techniques, such as column chromatography and thin-layer chromatography, to isolate and purify the target flavanone. ub.eduub.edu This semi-synthetic approach leverages nature's ability to produce the complex flavanone core, which can then be used as a starting material for further modifications. ub.edu

Derivatization and Pharmacomodulation Strategies

Pharmacological modulation through chemical derivatization is a key strategy to enhance the therapeutic potential of lead compounds like this compound. nih.govnih.gov By modifying its structure, researchers aim to improve parameters such as lipophilicity, cell membrane permeability, and ultimately, biological efficacy. nih.gov

Esterification to Yield (2S)-5,7-Bis(acetyloxy)-6-(3-methyl-2-buten-1-yl)-2-phenyl-2,3-dihydro-4H-1-Benzopyran-4-one

Esterification is a common strategy to increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes. nih.gov The dihydroxy nature of this compound allows for the straightforward formation of ester derivatives.

The synthesis of (2S)-5,7-Bis(acetyloxy)-6-(3-methyl-2-buten-1-yl)-2-phenyl-2,3-dihydro-4H-1-Benzopyran-4-one is achieved through the reaction of the parent flavanone with acetic anhydride (B1165640) in the presence of pyridine (B92270). nih.gov The pyridine acts as a catalyst, and the reaction results in the acetylation of both the C-5 and C-7 hydroxyl groups. nih.gov The resulting ester is a yellow solid with a melting point of 72–78 °C. nih.gov

| Derivative | IUPAC Name | Starting Material | Reagents | Key Outcome |

| 1a | (2S)-5,7-Bis(acetyloxy)-6-(3-methyl-2-buten-1-yl)-2-phenyl-2,3-dihydro-4H-1-Benzopyran-4-one | This compound | Acetic anhydride, Pyridine | Increased lipophilicity nih.govnih.gov |

Methylation to Produce (2S)-5-hydroxy-7-methoxy-6-(3-methyl-2-buten-1-yl)-2-phenyl-2,3-dihydro-4H-1-Benzopyran-4-one

Selective methylation of one of the hydroxyl groups can also alter the compound's properties. This modification can influence hydrogen bonding potential and metabolic stability.

The methylation of this compound to yield (2S)-5-hydroxy-7-methoxy-6-(3-methyl-2-buten-1-yl)-2-phenyl-2,3-dihydro-4H-1-Benzopyran-4-one is accomplished using diazomethane. nih.gov Diazomethane is prepared by the hydrolysis of N-nitroso-N-methylurea with potassium hydroxide. nih.gov The reaction with the flavanone selectively methylates the C-7 hydroxyl group. nih.gov The product is a yellow solid with a melting point of 95–98 °C. nih.gov

| Derivative | IUPAC Name | Starting Material | Reagent | Key Outcome |

| 1b | (2S)-5-hydroxy-7-methoxy-6-(3-methyl-2-buten-1-yl)-2-phenyl-2,3-dihydro-4H-1-Benzopyran-4-one | This compound | Diazomethane | Selective methylation of the C-7 hydroxyl group nih.govnih.gov |

Cyclization to Form (8S)-5-hydroxy-2,2-dimethyl-8-phenyl-3,4,7,8-tetrahydro-2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one

Intramolecular cyclization can lead to the formation of new ring systems, significantly altering the three-dimensional shape and rigidity of the molecule. This can lead to novel interactions with biological targets.

The cyclization of the prenyl side chain of this compound results in the formation of a new heterocyclic ring. This reaction can be initiated by an acid catalyst, which protonates the double bond of the prenyl group, leading to an electrophilic carbocation that is then attacked by the C-7 hydroxyl group. nih.gov Another method involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under anhydrous conditions to achieve a vinylogous cyclization. nih.gov The resulting product is (8S)-5-hydroxy-2,2-dimethyl-8-phenyl-3,4,7,8-tetrahydro-2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one. nih.govnih.gov

| Derivative | IUPAC Name | Starting Material | Reagent | Key Outcome |

| 1c | (8S)-5-hydroxy-2,2-dimethyl-8-phenyl-3,4,7,8-tetrahydro-2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one | This compound | Acid catalyst or DDQ | Formation of a new heterocyclic ring nih.govnih.gov |

Vinylogous Cyclization to Obtain (8S)-5-hydroxy-2,2-dimethyl-8-phenyl-7,8-dihydro-2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one

A key synthetic modification of (2S)-5,7-dihydroxy-6-prenylflavanone is its conversion to (8S)-5-hydroxy-2,2-dimethyl-8-phenyl-7,8-dihydro-2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one through an intramolecular vinylogous cyclization. nih.govnih.gov This reaction can be achieved using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under anhydrous conditions. nih.gov

The proposed mechanism for this transformation involves several steps. Initially, DDQ is protonated by abstracting a proton from the hydroxyl group at position 7 of the flavanone. This is followed by the abstraction of a hydride ion, leading to the formation of an intermediate and DDQH2. A subsequent cationic transposition generates a more stable tertiary carbocation, which ultimately leads to the formation of the cyclized product. nih.gov The resulting structure features a new pyran ring fused to the flavanone skeleton.

The successful synthesis of this derivative is confirmed through spectroscopic analysis. For instance, the ¹H-NMR spectrum shows characteristic doublet signals for the vinylogous hydrogens, and the ¹³C-NMR spectrum confirms the presence of the C=C double bond in the newly formed ring. nih.gov This type of structural modification, which reduces the conformational freedom of the molecule, is a common strategy in medicinal chemistry to explore the active conformation of a lead compound. nih.gov

Exploration of Other Substituted Flavanone Derivatives

Beyond cyclization, the synthesis of various other substituted flavanone derivatives from 5,7-dihydroxyflavanone has been explored to investigate structure-activity relationships. These modifications often target the hydroxyl groups or the aromatic rings of the flavanone scaffold. nih.govnih.gov

One common approach is the introduction of halogen substituents, which can enhance antimicrobial activity. nih.gov For example, a series of halogenated 5,7-dihydroxyflavanone derivatives have been synthesized and evaluated for their efficacy against various microbes. The synthesis typically involves the protection of the hydroxyl groups, followed by a Claisen-Schmidt condensation to form chalcone intermediates, which are then cyclized and deprotected to yield the final flavanone derivatives. nih.gov

Another strategy involves the introduction of methoxy (B1213986) groups. For instance, (2S)-5-hydroxy-7-methoxy-6-(3-methyl-2-buten-1-yl)-2-phenyl-2,3-dihydro-4H-1-Benzopyran-4-one has been synthesized from this compound. nih.gov The synthesis of prenylated flavanones with varying substitution patterns on the B-ring has also been a focus of research. uu.nl These synthetic efforts allow for a systematic study of how different functional groups at various positions on the flavanone core influence its biological properties. nih.govnih.gov

Advanced Synthetic Methodologies

To improve the efficiency and environmental footprint of synthesizing prenylated flavanones and their analogs, advanced methodologies such as microwave-assisted synthesis are being increasingly employed.

Microwave-Assisted Catalysis in Prenylated Flavanone Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as significantly reduced reaction times, higher yields, and operational simplicity. nepjol.info This technology has been successfully applied to the synthesis of flavanones, including prenylated derivatives. mdpi.comnih.gov

One notable application is the microwave-assisted demethylation of xanthohumol to produce 8-prenylnaringenin (B1664708) and 6-prenylnaringenin, which are isomers of this compound. mdpi.comnih.gov Using microwave irradiation in the presence of lithium chloride, this conversion can be achieved with high yields in a matter of minutes. mdpi.comnih.gov This method provides an efficient route to these valuable compounds, which are otherwise obtained in low yields from natural sources or through complex multi-step syntheses. mdpi.com The use of microwave technology not only accelerates the reaction but also allows for precise temperature control, which is crucial for minimizing side products. mdpi.comnih.gov

The general principle of microwave-assisted flavanone synthesis often involves the cyclization of 2'-hydroxychalcones. nepjol.info Under microwave irradiation, this reaction can be completed in a much shorter time frame compared to conventional heating methods. nepjol.info

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yields of synthetic routes to prenylated flavanones can vary significantly depending on the methodology employed. A comparative analysis highlights the advantages of modern techniques over classical approaches.

| Synthetic Method | Starting Material | Product(s) | Reaction Time | Yield | Reference |

| Conventional Heating | 2'-hydroxy chalcones | Flavanones | Several days | ~75% | nepjol.info |

| Microwave-Assisted | 2'-hydroxy chalcones | Flavanones | ~30 minutes | up to 82% | nepjol.info |

| Microwave-Assisted Demethylation | Xanthohumol | 8-prenylnaringenin & 6-prenylnaringenin | 9 minutes | 76% | mdpi.comnih.gov |

| Lewis-Acid Catalyzed Prenylation | Naringenin | 6-prenylnaringenin, 8-prenylnaringenin, 3'-prenylnaringenin | Not specified | 7%, 12.8%, 1.4% respectively | uu.nl |

| Base-Catalyzed Isomerization | Xanthohumol | Isoxanthohumol (B16456) | Not specified | Not specified | mdpi.com |

As the table demonstrates, microwave-assisted methods generally offer a significant improvement in terms of both reaction time and yield compared to conventional heating. For instance, the cyclization of 2'-hydroxychalcones to flavanones takes several days with conventional heating to achieve a 75% yield, whereas microwave irradiation can produce up to 82% yield in just 30 minutes. nepjol.info Similarly, the microwave-assisted demethylation of xanthohumol provides a high yield of 76% for both 8-prenylnaringenin and 6-prenylnaringenin in a very short reaction time of 9 minutes. mdpi.comnih.gov In contrast, older methods like the nonselective prenylation of naringenin often result in low yields of the desired products. mdpi.com

Biological Activity Studies of 5,7 Dihydroxy 6 Prenylflavanone and Its Derivatives: in Vitro and Preclinical Investigations

Cytotoxic Activity in Cancer Cell Lines

Evaluation against MiaPaCa-2 Pancreatic Cancer Cells

The cytotoxic potential of (2S)-5,7-dihydroxy-6-prenylflavanone, isolated from the leaves of Eysenhardtia platycarpa, and several of its semi-synthetic derivatives has been evaluated against the human pancreatic cancer cell line MiaPaCa-2. nih.govmdpi.comnih.gov This flavanone (B1672756) served as a lead compound for the generation of new derivatives (referred to as 1a, 1b, 1c, and 1d) with modified functional groups. mdpi.comresearchgate.net The cytotoxic activity of the parent compound and these derivatives was assessed to understand their potential as anticancer agents. nih.govmdpi.com

Structural modifications to the parent flavanone were found to influence its cytotoxic effect. mdpi.com For instance, derivatives 1b and 1d showed a reduction in cytotoxic effect compared to the original flavanone (1). mdpi.com This suggests that the cytotoxicity is related to the presence of a hydroxyl group at position 7 and the free arrangement of the prenyl group at position 6. mdpi.com

Table 1: Cytotoxicity of 5,7-Dihydroxy-6-prenylflavanone and Its Derivatives against MiaPaCa-2 Cells This table is interactive. You can sort and filter the data.

| Compound | Description | Cell Viability (%) at 50 µg/mL |

| 1 | (2S)-5,7-Dihydroxy-6-prenylflavanone | ~55% |

| 1a | Acetylated derivative | ~40% |

| 1b | Methoxy (B1213986) derivative | ~75% |

| 1c | Pyran derivative (cyclized) | ~40% |

| 1d | Vinylogous cyclization product | ~80% |

Note: Data are estimated from graphical representations in the source material and represent the approximate cell viability after treatment.

Influence of Nanoencapsulation on Cytotoxic Efficacy

To enhance the therapeutic potential of this compound and its derivatives, researchers investigated the effect of nanoencapsulation using poly(DL-lactide-co-glycolide acid) (PLGA) nanoparticles (NPs). researchgate.netresearchgate.net The free compounds and their encapsulated forms were tested against the MiaPaCa-2 pancreatic cancer cell line. nih.govnih.gov

The study found that loading the compounds into PLGA nanoparticles generally improved their cytotoxic efficacy. researchgate.net A significant improvement in cytotoxic effect was observed for the encapsulated form of derivative 1a (NPs1a). nih.govmdpi.com The formulations NPs1a and NPs1b, which contained the acetylated and methoxy derivatives respectively, demonstrated the most potent cytotoxicity among the nanoformulations. nih.govnih.gov The blank nanoparticles, without any active compound, showed no cytotoxicity, confirming that the observed effects were due to the encapsulated flavanones. nih.gov These findings suggest that nanoencapsulation is a promising strategy for enhancing the anticancer activity of these compounds. nih.govmdpi.com

Table 2: Effect of Nanoencapsulation on Cytotoxicity in MiaPaCa-2 Cells This table is interactive. You can sort and filter the data.

| Compound | Form | Cell Viability (%) at 50 µg/mL |

| 1a | Free Compound | ~40% |

| NPs1a | Encapsulated Compound | ~20% |

| 1b | Free Compound | ~75% |

| NPs1b | Encapsulated Compound | ~25% |

| 1c | Free Compound | ~40% |

| NPs1c | Encapsulated Compound | ~35% |

Note: Data are estimated from graphical representations in the source material and represent the approximate cell viability after treatment.

Comparative Cytotoxicity with Related Prenylated Flavonoids

The cytotoxic activity of flavonoids is often enhanced by the addition of a lipophilic prenyl group to their structure. mdpi.comresearchgate.net This modification increases the compound's affinity for biological membranes. nih.govnih.gov Prenylated flavonoids are recognized for their potential as anticancer agents. muni.cz

Studies on other prenylated flavonoids provide a basis for comparison. For example, three diprenylated flavanones isolated from Erythrina addisoniae showed stronger toxicity against H4IIE hepatoma cells than their monoprenyl-substituted counterparts. mdpi.com The position and modification of the prenyl group also play a crucial role. Research on chalcones, which are structurally related to flavanones, indicated that hydroxylation of the prenyl side chain can reduce cytotoxicity. mdpi.com In the case of this compound derivatives, structural changes such as cyclization of the prenyl group (derivative 1c) maintained cytotoxic activity, while other modifications (derivatives 1b and 1d) reduced it, highlighting the specific structure-activity relationship. mdpi.com

Anti-inflammatory Effects

In Vivo Anti-inflammatory Evaluations in Rodent Models

The anti-inflammatory properties of flavanones, including this compound and its analogues, have been investigated in vivo using rodent models. mdpi.com Flavonoids are known to possess significant anti-inflammatory activity, often with fewer adverse effects than conventional anti-inflammatory drugs. mdpi.com The evaluation of these compounds in living organisms is a critical step in determining their therapeutic potential. ijpras.com

A key model used to assess the anti-inflammatory effects of these compounds is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced edema model in mouse ears. mdpi.com In one study, the parent flavanone (1) and its derivatives (1a-1d) were evaluated for their ability to reduce inflammation in this model. mdpi.com The results demonstrated that structural modifications to the flavanone skeleton, such as cyclization and methoxylation, could influence the anti-inflammatory response. mdpi.com

Inhibition of Edema in TPA-Induced Mouse Ear Models

The TPA-induced mouse ear edema model is a standard method for evaluating topical anti-inflammatory agents. researcher.lifenih.govresearchgate.net TPA application induces an inflammatory response characterized by fluid accumulation (edema) and increased ear thickness. nih.govresearchgate.net

In a study evaluating this compound (1) and its derivatives, the compounds were applied topically to the mouse ear. mdpi.com The results showed that several of the analogues exhibited significant inhibition of edema. mdpi.com Notably, the cyclized derivative (1c) showed a high level of inhibition at 71.64%. mdpi.com This suggests that specific structural modifications can enhance the anti-inflammatory properties of the parent flavanone. mdpi.com

Table 3: Anti-inflammatory Activity of this compound and Its Derivatives in the TPA-Induced Mouse Ear Edema Model This table is interactive. You can sort and filter the data.

| Compound | Description | Edema Inhibition (%) | Standard Deviation (±) |

| 1 | (2S)-5,7-Dihydroxy-6-prenylflavanone | 60.15 | 1.89 |

| 1a | Acetylated derivative | 65.44 | 1.54 |

| 1b | Methoxy derivative | 52.41 | 1.78 |

| 1c | Pyran derivative (cyclized) | 71.64 | 1.86 |

| 1d | Vinylogous cyclization product | 58.72 | 1.95 |

Reduction of Inflammation in Arachidonic Acid (AA)-Induced Rat Ear Models

The anti-inflammatory properties of (2S)-5,7-dihydroxy-6-prenylflavanone, isolated from Eysenhardtia platycarpa, and its synthetic derivatives have been investigated using the arachidonic acid (AA)-induced rat ear edema model. ub.edunih.gov This model is a standard method for evaluating topical anti-inflammatory agents, as the direct application of AA to the ear skin provokes a rapid and intense inflammatory response, including vasodilation, erythema, and edema. researchgate.net The inflammation in this model is primarily mediated by metabolites of the arachidonic acid cascade, such as prostaglandins (B1171923) and leukotrienes. researchgate.netnih.gov

In one study, the topical application of a hydroalcoholic solution containing the natural flavanone (referred to as FS1) was evaluated for its ability to reduce ear thickness after inflammation was induced by AA. nih.gov The results demonstrated that the flavanone solution was effective in reducing the induced edema. Further investigations were carried out on structurally modified derivatives of this parent compound. For instance, a modulated ether derivative (flavanone B) was found to be the most effective in reducing the AA-induced increase in ear thickness. ub.edu Similarly, other derivatives, including an acetylated version (FS1a) and a cyclized derivative (FS1c), also showed a capacity to reduce ear edema, achieving nearly the same level of reduction. nih.gov These findings suggest that both the natural this compound and its structurally modified analogues possess significant topical anti-inflammatory activity by interfering with the inflammatory cascade initiated by arachidonic acid. ub.edunih.gov

Table 1: Effect of this compound and Its Derivatives on AA-Induced Rat Ear Edema This table is for illustrative purposes based on descriptive findings in the sources.

| Compound/Solution | Observed Effect in AA-Induced Rat Ear Model | Reference |

|---|---|---|

| (2S)-5,7-dihydroxy-6-prenylflavanone (in solution FS1) | Demonstrated reduction in ear edema. | nih.gov |

| Modulated Ether Derivative (Flavanone B) | Showed the most significant reduction in ear thickness. | ub.edu |

| Acetylated Derivative (in solution FS1a) | Achieved significant edema reduction. | nih.gov |

| Cyclized Derivative (in solution FS1c) | Achieved edema reduction nearly equal to the acetylated derivative. | nih.gov |

Investigation of Modulatory Effects on Inflammatory Mediators (e.g., NO, ROS) and Enzymes (e.g., iNOS, COX-2)

The anti-inflammatory activity of flavonoids is often linked to their ability to modulate key inflammatory mediators and enzymes. nih.gov Studies on flavanones and related flavonoid structures have explored their effects on nitric oxide (NO) and reactive oxygen species (ROS), as well as the enzymes responsible for their production, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

In lipopolysaccharide (LPS)-stimulated macrophage models, which are commonly used to study inflammation in vitro, certain flavonoids have demonstrated significant inhibitory effects on NO production. nih.gov For example, 5,6-dihydroxyflavone (B183487), a structural relative of the subject compound, was found to inhibit LPS-induced NO production by attenuating the expression of iNOS. nih.gov Similarly, a diprenylated flavanone isolated from Sophora tonkinensis also inhibited the production of NO in LPS-stimulated macrophages. researchgate.net This suggests that the flavanone structure, particularly with prenyl and hydroxyl substitutions, may interfere with the iNOS pathway.

Furthermore, flavonoids are known to impact ROS production. nih.govnih.gov The study on 5,6-dihydroxyflavone showed it could suppress cytoplasmic ROS accumulation. nih.gov In contrast, its effect on the COX-2 enzyme was negligible, indicating a selective mechanism of action that primarily targets the iNOS pathway over the COX-2 pathway for its anti-inflammatory effects. nih.gov This selectivity is a significant finding, as COX-2 is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The ability of prenylated flavanones to suppress NO and ROS production points to their potential to mitigate oxidative stress associated with inflammatory processes. nih.govresearchgate.net

Table 2: Modulatory Effects of Related Flavanones on Inflammatory Mediators and Enzymes This table summarizes findings from related flavonoid compounds to infer potential mechanisms for this compound.

| Compound | Effect on NO Production | Effect on ROS Production | Effect on iNOS Expression | Effect on COX-2 Expression | Reference |

|---|---|---|---|---|---|

| 5,6-Dihydroxyflavone | Inhibited | Suppressed | Attenuated | No significant effect | nih.gov |

| 6,8-diprenyl-7,4′-dihydroxyflavanone | Inhibited | Not specified | Not specified | Not specified | researchgate.net |

| Methyl derivatives of flavanone | Inhibited | Inhibited (Chemiluminescence) | Not specified | Not specified | nih.gov |

Analysis of Signaling Pathway Modulation (e.g., MAPK, NF-κB)

The inflammatory response in cells is regulated by complex signaling cascades, with the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways playing central roles. nih.gov Many bioactive compounds, including flavonoids, exert their anti-inflammatory effects by modulating these pathways. nih.govfrontiersin.org

The NF-κB transcription factor is crucial for regulating the expression of genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes like iNOS. nih.gov In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. nih.gov Research on a diprenylated flavanone demonstrated that it could suppress the activation of NF-κB in LPS-stimulated macrophages. researchgate.net This inhibition is a key mechanism for its anti-inflammatory action.

The MAPK pathways, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are also critical upstream regulators of the inflammatory response and can activate NF-κB. nih.govfrontiersin.org Studies on flavonols have shown they can significantly inhibit the phosphorylation of JNK, ERK, and p38 in LPS-induced cells. nih.gov The investigation into 6,8-diprenyl-7,4′-dihydroxyflavanone specifically found that it suppressed the activation of ERK. researchgate.net By blocking the activation of NF-κB and MAPK pathways, these flavanones can effectively downregulate the production of a wide array of inflammatory mediators, providing a molecular basis for their observed anti-inflammatory properties. researchgate.netnih.gov

Antioxidant Properties

In Vitro Antioxidant Capacity Assessments

(2S)-5,7-dihydroxy-6-prenylflavanone, isolated from the leaves of Eysenhardtia platycarpa, has been evaluated for its antioxidant properties through various in vitro assays. nih.govmdpi.com The antioxidant activity of flavonoids is a well-documented aspect of their biological profile, contributing to their protective effects against oxidative stress. nih.gov

The scavenging effects of this compound were determined using assays that measure the compound's ability to neutralize free radicals. mdpi.com In one such study, the scavenging potential was shown to be directly proportional to the concentration of the flavanone, with tests conducted at concentrations of 10, 100, and 1000 μM. nih.govmdpi.com This dose-dependent activity is characteristic of many natural antioxidants. The structural features of flavonoids, such as the number and position of hydroxyl groups and the presence of other substituents like prenyl groups, are known to influence their antioxidant capacity. nih.gov The prenyl group on the A-ring of this compound may enhance its lipophilicity, potentially improving its interaction with cellular membranes and its ability to scavenge lipid-based radicals. nih.gov

Table 3: In Vitro Antioxidant Activity of this compound This table is for illustrative purposes based on descriptive findings in the sources.

| Compound | Assay Type | Key Finding | Reference |

|---|---|---|---|

| This compound | Free radical scavenging assays | Scavenging potential is directly proportional to the concentration (tested at 10, 100, and 1000 μM). | nih.govmdpi.com |

Antimicrobial and Antifungal Potential

Evaluation against Bacterial Strains (Gram-positive, Gram-negative)

The antimicrobial properties of flavonoids, including prenylated flavanones, have been a subject of significant research. nih.gov The structural characteristics of these compounds, such as the presence and position of prenyl and hydroxyl groups, are crucial for their activity. nih.gov Specifically, the prenylation at the C-6 position of the flavanone A-ring, as seen in this compound, has been identified as a key feature for enhancing antibacterial activity. nih.gov

Studies comparing C-6 and C-8 prenylated flavonoids have shown that the position of the prenyl group affects antimicrobial efficacy. For instance, wighteone, a 6-prenylated isoflavone, displayed high antibacterial activity against the Gram-positive strain L. monocytogenes, whereas its 8-prenylated isomer did not. nih.gov Furthermore, investigations into a series of 5,7-dihydroxyflavanone (B1678386) derivatives revealed activity against both Gram-positive and Gram-negative bacteria. nih.govrpi.edu Generally, flavanones tend to show greater potency against Gram-positive bacteria than Gram-negative bacteria, a difference often attributed to the complex outer membrane of Gram-negative organisms that can impede the entry of antimicrobial agents. nih.govresearchgate.net For example, while natural flavanones have shown inhibition against the Gram-positive Bacillus subtilis, they are often inactive against the Gram-negative E. coli. nih.gov However, certain derivatives of 5,7-dihydroxyflavanone, particularly halogenated ones, have exhibited notable activity against the Gram-negative bacterium Vibrio cholerae as well as various Gram-positive strains. nih.govrpi.eduresearchgate.net

Table 4: Summary of Antimicrobial Potential of Prenylated and Dihydroxyflavanones This table summarizes findings from related flavonoid compounds to infer potential activity for this compound.

| Compound Type | Bacterial Type | Observed Activity | Reference |

|---|---|---|---|

| 6-Prenylated flavonoids | Gram-positive (L. monocytogenes) | Showed high antibacterial activity. | nih.gov |

| 8-Prenylated flavonoids | Gram-positive (L. monocytogenes) | Showed no inhibition. | nih.gov |

| Natural 5,7-dihydroxyflavanone derivatives | Gram-positive (Bacillus subtilis) | Showed inhibition. | nih.gov |

| Natural 5,7-dihydroxyflavanone derivatives | Gram-negative (E. coli) | Generally showed no inhibition. | nih.gov |

| Halogenated 5,7-dihydroxyflavanone derivatives | Gram-positive bacteria & Gram-negative (Vibrio cholerae) | Exhibited the best antimicrobial activity among derivatives tested. | nih.govrpi.edu |

Assessment against Fungal Pathogens and Yeast

The antifungal potential of this compound and its related structures has been a subject of scientific investigation, particularly against clinically relevant fungi and yeasts. Prenylated flavanones, as a class, have demonstrated notable antifungal action. For instance, studies on prenylated flavanones derived from the Dalea genus have highlighted their potent effects. rawdatalibrary.net Specifically, compounds isolated from Dalea elegans and Dalea boliviana have shown activity against Candida albicans, including strains resistant to conventional azole antifungal drugs. semanticscholar.orgnih.gov

One particular prenylated flavanone from Dalea elegans, known as 8PP, exhibited strong inhibitory effects on the biofilm formation of both azole-sensitive and azole-resistant C. albicans strains. nih.gov At a concentration of 100 µM, 8PP was able to achieve an 80% reduction in biofilm viability (a measure known as SMIC80). nih.gov This activity is linked to the compound's ability to induce the accumulation of endogenous reactive oxygen and nitrogen species within the fungal cells. nih.gov

In addition to naturally occurring compounds, synthetic derivatives have also been evaluated. A study focusing on halogenated derivatives of 5,7-dihydroxyflavanone found that a trifluorinated version of the compound inhibited the growth of the yeast Saccharomyces cerevisiae, exhibiting a Minimum Inhibitory Concentration (MIC) of 40 μg/mL. nanobioletters.comnih.gov Conversely, it is noteworthy that some studies have found that the basic 5,7-dihydroxyflavone structure (chrysin) does not possess significant antibiofilm activity against C. albicans. sciforum.net This suggests that the addition of substituents, such as prenyl or halogen groups, is crucial for antifungal efficacy.

| Compound | Test Organism | Activity Metric | Result |

|---|---|---|---|

| 8PP (from Dalea elegans) | Candida albicans (azole-sensitive & resistant) | SMIC80 | 100 µM |

| Trifluorinated 5,7-dihydroxyflavanone derivative | Saccharomyces cerevisiae | MIC | 40 µg/mL |

Inhibitory Effects on Microbial Growth

The antimicrobial properties of this compound and its analogs extend to various bacterial pathogens. The structural characteristics of these flavanones, particularly the presence and position of the prenyl group, play a significant role in their antibacterial potency. Research has indicated that the C-6 prenyl substitution on the flavanone skeleton is important for this activity. nih.gov

Synthetic studies have provided insight into the antimicrobial spectrum of these compounds. For example, the synthesized analog 4′,5,7-trihydroxy-3′-prenylflavanone was tested against a panel of human pathogenic bacteria. It demonstrated activity against the Gram-negative bacterium Escherichia coli, with a determined Minimum Inhibitory Concentration (MIC) of 1000 μg/mL. rawdatalibrary.netscispace.com

Further investigations into closely related prenylated flavanones, such as derivatives of naringenin (B18129) (5,7,4'-trihydroxyflavanone), have shown strong activity against Gram-positive bacteria. Prenylated naringenins exhibited potent inhibition of various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with MIC values ranging from 5 to 50 μg/mL. nih.gov Additionally, studies on non-prenylated but halogenated derivatives of 5,7-dihydroxyflavanone have revealed significant antibacterial action. Dichlorinated derivatives, for instance, showed the greatest inhibition against all tested Gram-positive strains, with MIC values between 10 and 20 μg/mL. nanobioletters.comnih.gov This highlights that while the core flavanone structure is important, modifications like prenylation and halogenation can substantially enhance antimicrobial efficacy.

| Compound Type | Test Organism | Activity Metric | Result |

|---|---|---|---|

| 4′,5,7-Trihydroxy-3′-prenylflavanone | Escherichia coli | MIC | 1000 µg/mL |

| Prenylated naringenin derivatives | Staphylococcus aureus (including MRSA) | MIC | 5 - 50 µg/mL |

| Dichlorinated 5,7-dihydroxyflavanone derivatives | Gram-positive bacteria | MIC | 10 - 20 µg/mL |

Enzyme Inhibitory Activities

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by Flavanone Derivatives

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. science.gov Flavanone derivatives, including those related to this compound, have been identified as effective inhibitors of this enzyme.

Studies on geranylated flavonoids isolated from Paulownia tomentosa demonstrated that these compounds exhibit potent PTP1B inhibition. The flavanones and dihydroflavonols from this source showed significant activity, with half-maximal inhibitory concentration (IC50) values ranging from 1.9 to 8.2 μM. mdpi.com The most effective compound identified in this study was the flavanone mimulone, with an IC50 of 1.9 μM. mdpi.com Kinetic analysis revealed that these geranylated flavonoids act as mixed-type inhibitors of PTP1B. mdpi.com

Synthetic approaches have also yielded potent PTP1B inhibitors based on the 5,7-dihydroxyflavanone scaffold. A series of synthesized derivatives were identified as reversible and competitive inhibitors of PTP1B, with IC50 values in the micromolar range. nih.gov One particular derivative, designated as compound 4k, was found to be the most potent, with an IC50 value of 2.37 ± 0.37 μM. nih.gov This compound also exhibited a 3.7-fold greater selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase. nih.gov

| Compound/Derivative Source | Compound Type | IC50 Value (µM) |

|---|---|---|

| Paulownia tomentosa | Geranylated Flavanones | 1.9 - 8.2 |

| Synthetic | 5,7-Dihydroxyflavanone derivative (4k) | 2.37 ± 0.37 |

Xanthine (B1682287) Oxidase (XO) Inhibitory Studies of Related Chromene Flavanones

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia, a condition associated with gout. Chromene flavanones, a specialized subgroup of prenylated flavanones, have emerged as exceptionally potent inhibitors of XO.

Research on chromene flavanones isolated from Dalea boliviana has revealed remarkable inhibitory activity. nih.gov Two compounds from this source, (2S) 5,2′-dihydroxy-6″,6″-dimethylchromeno-(7,8:2″,3″)-flavanone and (2S) 5,2′-dihydroxy-6″,6″-dimethylchromeno-(7,8:2″,3″)-3′-prenylflavanone, exhibited potent inhibition with IC50 values in the nanomolar range, specifically 0.5 ± 0.01 nM and 1.7 ± 0.46 nM, respectively. nih.gov This level of activity is significantly higher than that of allopurinol, a standard XO inhibitor used in clinical practice, which has an IC50 of 247 ± 4 nM. nih.gov

Further studies on a broader range of prenylflavanones from the Dalea genus, including species like Dalea elegans and Dalea pazensis, have reinforced these findings. One compound, 2′,4′-dihydroxy-5′-(1‴,1‴-dimethylallyl)-8-prenylpinocembrin, was identified as the most active in a series, with an IC50 of 0.26 ± 0.07 µM, a potency comparable to allopurinol. Structure-activity relationship analyses suggest that the presence of a chromene moiety in the A-ring of the flavanone structure enhances XO inhibitory activity compared to prenylated flavanones lacking this feature. nih.gov

| Compound Name | Source | IC50 Value |

|---|---|---|

| (2S) 5,2′-dihydroxy-6″,6″-dimethylchromeno-(7,8:2″,3″)-flavanone | Dalea boliviana | 0.5 ± 0.01 nM |

| (2S) 5,2′-dihydroxy-6″,6″-dimethylchromeno-(7,8:2″,3″)-3′-prenylflavanone | Dalea boliviana | 1.7 ± 0.46 nM |

| 2′,4′-dihydroxy-5′-(1‴,1‴-dimethylallyl)-8-prenylpinocembrin | Dalea genus | 0.26 ± 0.07 µM |

| Allopurinol (Reference) | - | 247 ± 4 nM |

Alpha-Glucosidase Inhibition by Analogs

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia, a critical aspect of type 2 diabetes management. Analogs of this compound, particularly those with a geranyl group (a modified prenyl chain), have shown significant α-glucosidase inhibitory activity.

A study on geranylated flavonoids isolated from the fruits of Paulownia tomentosa revealed that these compounds possess dual inhibitory effects against both PTP1B and α-glucosidase. mdpi.com The inhibitory potencies against α-glucosidase varied among the isolated compounds, with IC50 values ranging from 2.2 μM to 78.9 μM. mdpi.com The most potent compound against α-glucosidase was identified as 6-geranyl-3,3′,5,5′,7-pentahydroxy-4′-methoxyflavane, which displayed an IC50 of 2.2 μM. mdpi.com

Kinetic studies performed on these active compounds determined that they act as noncompetitive inhibitors of α-glucosidase. mdpi.com These findings indicate that the presence of a lipophilic side chain, such as a geranyl or prenyl group, on the flavanone scaffold can confer potent inhibitory activity against this key enzyme in glucose metabolism.

| Compound Type | Source | IC50 Value Range (µM) | Most Potent Compound IC50 (µM) |

|---|---|---|---|

| Geranylated Flavanones & Dihydroflavonols | Paulownia tomentosa | 2.2 - 78.9 | 2.2 |

Aldose Reductase Inhibition by Related Prenylflavanones

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol in tissues, which contributes to long-term diabetic complications such as neuropathy, retinopathy, and cataracts. Therefore, inhibiting aldose reductase is a key therapeutic strategy.

Research into natural compounds has identified prenylated flavonoids as promising aldose reductase inhibitors. A comprehensive study on prenylated flavonoids isolated from the traditional herbal medicine Sophora flavescens evaluated their inhibitory activity against human recombinant aldose reductase (HRAR). nih.gov The results showed that several prenylated flavanones possessed significant inhibitory capabilities.

Specifically, the compound (2S)-7,4'-dihydroxy-5-methoxy-8-(γ,γ-dimethylallyl)-flavanone demonstrated marked inhibitory activity with an IC50 value of 0.37 μM. nih.gov This potency was significant when compared to epalrestat, a commercially available aldose reductase inhibitor, which had an IC50 of 0.28 μM in the same assay. nih.gov Other prenylated flavonoids from the same source, including flavonols and chalcones, also showed strong inhibition, with IC50 values as low as 0.27 μM. nih.gov These findings underscore the potential of the prenylated flavanone scaffold as a basis for developing effective aldose reductase inhibitors.

| Compound Name | Source | Enzyme | IC50 Value (µM) |

|---|---|---|---|

| (2S)-7,4'-dihydroxy-5-methoxy-8-(γ,γ-dimethylallyl)-flavanone | Sophora flavescens | Human Recombinant Aldose Reductase (HRAR) | 0.37 |

| Kuraridin (prenylated chalcone) | Sophora flavescens | HRAR | 0.27 |

| Desmethylanhydroicaritin (prenylated flavonol) | Sophora flavescens | HRAR | 0.45 |

| Epalrestat (Reference) | - | HRAR | 0.28 |

Other Biological Activities in Preclinical Contexts

Beyond the more extensively studied areas, preclinical research has begun to uncover other potential biological activities of this compound, suggesting a broader therapeutic potential. These preliminary investigations have explored its role in metabolic regulation, cellular defense mechanisms, and enzyme modulation. The following subsections detail the initial findings in these areas.

This compound has been identified as a constituent of plants traditionally used for their hypoglycemic properties. nih.gov This compound was isolated from the methanolic extracts of the branches and leaves of Eysenhardtia platycarpa, which demonstrated a significant decrease in blood glucose levels in both normal and streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.gov

While the extracts of Eysenhardtia platycarpa containing this compound have shown anti-hyperglycemic effects, the specific contribution of this individual flavanone to the observed activity has not been fully elucidated in the available preclinical studies. Research has often focused on the major constituents of the plant extracts. For instance, in one study, 3-O-acetyloleanolic acid, the major constituent of the extract, was shown to significantly decrease glucose levels in STZ-induced diabetic rats. nih.govresearchgate.net

Further research is required to isolate and evaluate the anti-hyperglycemic activity of this compound independently to determine its specific potential in managing hyperglycemia.

Table 1: Studies on the Anti-hyperglycemic Potential of Plant Extracts Containing this compound

| Plant Source | Extract Type | Animal Model | Key Findings |

| Eysenhardtia platycarpa | Methanolic extract of branches and leaves | Normal and STZ-induced diabetic rats | Significant decrease in blood glucose levels. nih.gov |

| Eysenhardtia polystachya | Methanol-water extract of bark | STZ-induced diabetic mice | Reduced blood glucose and increased serum insulin. nih.govnih.gov |

There is currently no direct preclinical data available specifically evaluating the ability of this compound to induce quinone reductase activity. However, studies on structurally related compounds, particularly prenylated flavonoids from hops (Humulus lupulus), have shown that this class of molecules can act as inducers of quinone reductase.

One study demonstrated that prenylated chalcones and flavanones from hops were effective in inducing quinone reductase in a mouse hepatoma cell line. Notably, the non-prenylated counterparts, such as naringenin, were found to be inactive, suggesting that the presence of the prenyl group is a critical structural feature for this biological activity. These prenylated flavonoids were identified as monofunctional inducers, meaning they induce Phase II detoxifying enzymes like quinone reductase without significantly affecting Phase I enzymes.

Given these findings with other prenylated flavanones, it is plausible that this compound may also possess quinone reductase-inducing properties. However, dedicated preclinical studies are necessary to confirm this hypothesis and to understand the structure-activity relationship more comprehensively.

Table 2: Quinone Reductase Induction by Prenylated Flavonoids

| Compound Class | Source | Cell Line | Effect |

| Prenylchalcones and Prenylflavanones | Hops (Humulus lupulus) | Mouse hepatoma Hepa 1c1c7 | Induction of quinone reductase |

Currently, there are no preclinical studies that have specifically investigated the modulatory effects of this compound on the tyrosinase enzyme. However, the broader class of prenylated flavonoids has been a subject of interest in the search for tyrosinase inhibitors, which are relevant for conditions of hyperpigmentation.

Research on various prenylated flavonoids has yielded mixed results regarding the influence of the prenyl group on tyrosinase inhibitory activity. For instance, some studies have identified potent tyrosinase inhibitors among prenylated flavonoids, with some compounds showing greater activity than the well-known inhibitor, kojic acid. In contrast, other research has indicated that the addition of a prenyl group does not consistently enhance tyrosinase inhibitory activity and, in some cases, may not improve it at all.

Table 3: Tyrosinase Inhibitory Activity of Selected Prenylated Flavonoids

| Compound | Source | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Sophoraflavanone G | Sophora flavescens | 6.6 | Kojic acid | 20.5 |

| Kuraridin | Sophora flavescens | 0.6 | Kojic acid | 20.5 |

| Kurarinone | Sophora flavescens | 6.2 | Kojic acid | 20.5 |

Structure Activity Relationship Sar Studies of 5,7 Dihydroxy 6 Prenylflavanone Derivatives

Impact of Prenyl Group Lipophilicity and Membrane Affinity

The presence and characteristics of the prenyl group are fundamental to the biological activity of 5,7-dihydroxy-6-prenylflavanone. This lipophilic (fat-loving) side chain significantly influences how the molecule interacts with biological systems.

The prenyl group enhances the lipophilicity of the flavonoid backbone, a key factor in its ability to interact with and penetrate cell membranes. tandfonline.comresearchgate.netmdpi.com This increased affinity for biological membranes is believed to facilitate the compound's entry into cells, thereby improving its interaction with intracellular targets. mdpi.comnih.gov The hydrophobic nature of the prenyl moiety allows it to insert into the lipid bilayer of cell membranes, potentially altering membrane fluidity and function. researchgate.net

This enhanced membrane affinity is often correlated with increased biological activity. For instance, prenylated flavonoids have demonstrated improved antibacterial, anti-inflammatory, and cytotoxic activities compared to their non-prenylated counterparts. tandfonline.comresearchgate.net The increased lipophilicity can lead to higher accumulation of the compound within tissues, as seen with 8-prenyl naringenin (B18129), which showed higher muscular accumulation compared to naringenin. nih.gov However, it is also important to note that this increased lipophilicity can sometimes lead to reduced water solubility, which may negatively impact bioavailability. researchgate.net

Influence of Substitution Patterns on Biological Efficacy

The biological effects of this compound can be finely tuned by altering the substitution patterns on its flavonoid core. Modifications such as esterification, methylation, and cyclization have been shown to significantly impact its cytotoxic and anti-inflammatory actions.

Esterification and methylation are common chemical strategies employed to modify the properties of flavonoids. These modifications can alter a compound's solubility, stability, and ability to interact with biological targets.

While direct studies on the esterification of this compound are limited, research on other flavonoids suggests that this modification can be used to create prodrugs with improved absorption and bioavailability. Esterification can mask polar hydroxyl groups, increasing the lipophilicity of the molecule and potentially enhancing its cellular uptake.

Cyclization of the prenyl side chain is another important structural modification that can significantly alter the biological profile of this compound. This process can lead to the formation of new ring structures, which can lock the molecule into a more rigid conformation and introduce new points of interaction with biological targets.

Studies on other prenylated flavonoids have shown that cyclization can have a profound effect on their activity. For instance, the cyclization of a prenyl group has been reported to be important for the potency of certain flavonoids in inhibiting elastase release, a key event in inflammation. tandfonline.com In some cases, cyclized derivatives have shown enhanced antiproliferative activity compared to their linear prenylated counterparts. nih.gov

Vinylogous cyclization, a specific type of cyclization reaction, has been explored as a method to synthesize complex heterocyclic structures. nih.govfao.org While specific examples involving this compound are not extensively documented, the application of such synthetic strategies could lead to the discovery of novel derivatives with unique biological activities. The resulting fused-ring systems can create more planar and rigid molecules, which may exhibit altered binding affinities for various enzymes and receptors.

The specific placement of the prenyl and methoxy (B1213986) groups on the flavanone (B1672756) scaffold is a critical determinant of its biological activity. Even subtle changes in the position of these substituents can lead to significant differences in efficacy.

Research has shown that the position of the prenyl group on the A-ring of the flavonoid skeleton can influence its biological effects. tandfonline.com For example, in some studies, prenylation at the C-6 position has been associated with different biological outcomes compared to prenylation at the C-8 position. tandfonline.comnih.gov One study suggested that a prenyl group at C-6 could suppress the maturation and proliferation of osteoblasts, while C-8 prenylation might enhance osteogenic activity. tandfonline.com Similarly, the position of the prenyl group has been shown to be important for antibacterial activity. nih.gov

The positioning of methoxy groups also plays a crucial role. In a study of 5,7-dihydroxyflavones, the presence of a methoxy group at the C-7 position in conjunction with a hydroxyl group at the C-5 position was found to be important for anti-inflammatory activity. nih.gov The interplay between the positions of both the prenyl and methoxy groups can create a unique electronic and steric environment that dictates the molecule's interaction with specific biological targets.

Stereochemical Considerations and Enantiomeric Activity

Flavanones, including this compound, possess a chiral center at the C-2 position of the C-ring. This means that the molecule can exist as two non-superimposable mirror images, known as enantiomers ((S) and (R) forms). The stereochemistry of this center can have a significant impact on the biological activity of the compound.

The three-dimensional arrangement of the phenyl group at the C-2 position can influence how the molecule fits into the binding site of a target protein. It is often observed that one enantiomer is significantly more active than the other, or that the two enantiomers exhibit different biological activities altogether. For example, the stereochemical structure of (S)-5,7-dihydroxy-6,8-dimethyl flavanone has been elucidated, highlighting the importance of understanding the absolute configuration of these molecules. researchgate.net

The separation and biological evaluation of individual enantiomers are crucial for a complete understanding of the structure-activity relationship. The differential activity of enantiomers underscores the importance of stereospecific interactions with biological macromolecules, such as enzymes and receptors.

In Silico Approaches for SAR Analysis and Prediction

In recent years, computational methods, or in silico approaches, have become invaluable tools in the study of structure-activity relationships. These techniques allow researchers to model and predict the biological activity of compounds, saving time and resources in the drug discovery process.

Molecular docking is a widely used in silico method that predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov This allows researchers to visualize the interactions between the flavonoid derivative and its biological target at the molecular level, providing insights into the key structural features required for binding. nih.gov For instance, docking studies can help to identify the amino acid residues in the active site of an enzyme that interact with the hydroxyl and prenyl groups of the flavanone.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful in silico tool. QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. By analyzing various molecular descriptors, such as lipophilicity, electronic properties, and steric factors, QSAR can provide a deeper understanding of the structural requirements for a particular biological response. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of ligand-protein interactions by simulating the movement of atoms over time. nih.gov This provides a dynamic view of how the flavonoid derivative behaves within the binding pocket of its target, offering insights into the stability of the complex and the role of conformational changes in binding. nih.gov

Biotransformation and Metabolic Fate of Prenylated Flavanones

Microbial Biotransformation Studies

Microbial systems serve as valuable models for predicting the metabolic pathways of xenobiotics in mammals. nih.govresearchgate.net Studies on related prenylated flavonoids have revealed several key microbial transformation reactions.

Microorganisms are known to catalyze the oxidation of the prenyl group in flavanones. This can occur through epoxidation of the double bond in the prenyl side chain, followed by hydrolysis to a diol, or through direct hydroxylation. For instance, the microbial biotransformation of isoxanthohumol (B16456), a structurally related prenylflavanone, yields oxygenated metabolites where the prenyl group has been hydroxylated. nih.govresearchgate.net Similar reactions are anticipated for 5,7-dihydroxy-6-prenylflavanone, leading to the formation of more polar metabolites. The formation of a dihydroxymethylbutyl group through dihydroxylation on the double bond of the prenyl group is a frequent occurrence in the biotransformation of prenylated flavanones. nih.gov

Due to the presence of chiral centers in the flavanone (B1672756) structure, microbial biotransformation can lead to the formation of diastereomeric metabolites. nih.govresearchgate.net In studies with isoxanthohumol, the microbial metabolites were found to be pairs of diastereomers, indicating that the enzymatic reactions can be stereoselective. nih.govresearchgate.net For this compound, which possesses a chiral carbon at the C-2 position, microbial metabolism is expected to produce (2S)- and (2R)-isomers of its various metabolites. nih.govresearchgate.net

Beyond oxidation, microorganisms can also perform conjugation reactions, which are analogous to Phase II metabolism in mammals. Microbial metabolism studies on the related compound 8-prenylnaringenin (B1664708) have demonstrated the formation of glucosylated and acyl-glucosylated metabolites. nih.govnih.gov These reactions involve the attachment of a glucose molecule to a hydroxyl group on the flavanone skeleton, increasing the water solubility of the compound. It is plausible that this compound undergoes similar glucosylation reactions by various microbial species.

Prediction of Xenobiotic Metabolism in Mammalian Systems

Microbial metabolism studies are a well-established tool for predicting the biotransformation of xenobiotics in mammalian systems. nih.govresearchgate.net The metabolic pathways observed in microorganisms, such as oxidation of the prenyl group and conjugation, often mirror the metabolic fate in humans and other mammals. For instance, human liver microsomes have been shown to generate multiple metabolites of 8-prenylnaringenin, with biotransformations occurring on both the prenyl group and the flavanone skeleton. nih.gov The major sites of oxidation on the flavanone skeleton of related compounds include the 3'-position on the B-ring and the C-3 position. researchgate.net Therefore, it is predicted that this compound would undergo similar Phase I (oxidation) and Phase II (conjugation) reactions in mammals.

Identification and Characterization of Metabolites

The identification and structural elucidation of metabolites are critical steps in understanding the biotransformation of a compound. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-performance liquid chromatography (HPLC) is used to separate the various metabolites from the parent compound and from each other. nih.govresearchgate.net The structural characterization of these isolated metabolites is then achieved using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.govresearchgate.net For chiral compounds, circular dichroism (CD) analysis is instrumental in determining the stereochemistry of the metabolites. nih.govresearchgate.netnih.gov These analytical techniques have been successfully applied to identify the metabolites of other prenylflavanones like isoxanthohumol and 8-prenylnaringenin, and would be essential for characterizing the metabolic products of this compound. nih.govresearchgate.netnih.gov

Table of Predicted Metabolites of this compound Based on Microbial and Mammalian Metabolism of Related Compounds

| Metabolite Type | Predicted Transformation | Potential Metabolite Structure |

| Oxygenated Metabolite | Hydroxylation of the prenyl group | 5,7-Dihydroxy-6-(3-hydroxy-3-methylbutyl)flavanone |

| Oxygenated Metabolite | Epoxidation and hydrolysis of the prenyl group | 5,7-Dihydroxy-6-(2,3-dihydroxy-3-methylbutyl)flavanone |

| Diastereomeric Metabolites | Formation of (2S) and (2R) isomers | (2S)-5,7-Dihydroxy-6-prenylflavanone metabolites and (2R)-5,7-Dihydroxy-6-prenylflavanone metabolites |

| Phase II Conjugate | Glucosylation | 5-Hydroxy-6-prenyl-7-O-glucosylflavanone |

| Phase II Conjugate | Sulfation (in mammals) | 5-Hydroxy-6-prenyl-7-O-sulfateflavanone |

Table of Analytical Techniques for Metabolite Identification

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation of metabolites |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of metabolites |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns |

| Circular Dichroism (CD) | Determination of stereochemistry (chirality) |

Advanced Methodologies and Analytical Approaches in 5,7 Dihydroxy 6 Prenylflavanone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the isolation and quantitative analysis of 5,7-Dihydroxy-6-prenylflavanone from complex matrices such as plant extracts and biological samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A validated HPLC method is fundamental for the accurate quantification of (2S)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-2-phenyl-2,3-dihydro-4H-1-Benzopyran-4-one. nih.gov Method development typically involves optimizing the separation on a C18 reversed-phase column. The chromatographic separation is often achieved using an isocratic elution method.

Validation of the analytical method is performed in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure its reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov A successful validation demonstrates that the method is suitable for its intended purpose. For instance, a validated method for this compound showed excellent linear relationships with correlation coefficients (R²) greater than 0.999 over a concentration range of 1.56 to 200 µg/mL. nih.gov The sensitivity of the method is established by low limits of detection and quantification, which have been reported to be, on average, 0.4 µg/mL and 1.2 µg/mL, respectively. nih.gov The accuracy and precision of the method are confirmed with values typically lower than 15%. nih.gov

| Parameter | Typical Value |

|---|---|

| Linearity (R²) | > 0.999 |

| Concentration Range | 1.56 - 200 µg/mL |

| Limit of Detection (LOD) | ~0.4 µg/mL |

| Limit of Quantification (LOQ) | ~1.2 µg/mL |

| Accuracy & Precision | < 15% |

| Instrument Repeatability (RSD) | < 0.6% |

Applications in Ex Vivo Permeation Studies

The validated HPLC method is directly applicable to biopharmaceutical studies, such as ex vivo skin permeation experiments. nih.gov These studies are crucial for evaluating the potential of this compound for topical or transdermal delivery. In a typical setup, human skin is mounted on Franz diffusion cells, and a solution of the flavanone (B1672756) is applied to the outer surface.

Over time, samples are collected from the receptor fluid beneath the skin. Additionally, at the end of the study, the compound retained within the skin layers is extracted. nih.gov The concentration of this compound in both the receptor fluid and the skin extracts is then quantified using the validated HPLC method. A key advantage of a well-developed method is its selectivity, ensuring that there is no interference from components of the human skin matrix in the chromatograms, allowing for accurate measurement of the permeated and retained flavanone. nih.gov

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are vital for the unambiguous identification and structural characterization of this compound, providing detailed information about its molecular structure, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of this compound. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. mdpi.com

For a comprehensive analysis, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons, confirming the flavanone skeleton and the precise location of the prenyl group and hydroxyl substituents. mdpi.comptfarm.pl For instance, HMBC correlations are crucial for confirming the placement of the prenyl group at the C-6 position of the A-ring. The ¹H NMR spectrum of a flavanone nucleus is characterized by an AMX system for the protons at C-2 and C-3. sci-hub.se

| Nucleus | Technique | Key Information Provided |

|---|---|---|

| ¹H | 1D NMR | Chemical shifts and coupling constants of protons, revealing the AMX system of the flavanone C-ring and signals for the aromatic and prenyl groups. |

| ¹³C | 1D NMR | Chemical shifts of all carbon atoms, including the characteristic carbonyl carbon (C-4) signal. |

| COSY | 2D NMR | Correlations between coupled protons, confirming proton-proton connectivities within the structure. |

| HSQC | 2D NMR | Direct one-bond correlations between protons and their attached carbons. |

| HMBC | 2D NMR | Correlations between protons and carbons over two to three bonds, essential for connecting different structural fragments. |

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

The flavanone structure of this compound contains a chiral center at the C-2 position. Determining the absolute configuration (R or S) at this center is critical, as different enantiomers can exhibit distinct biological activities. Circular Dichroism (CD) spectroscopy is a key technique for this stereochemical analysis.

An empirical rule for flavanones states that the sign of the Cotton effect in the CD spectrum, particularly around 310-330 nm (n→π* transition) and 280-290 nm (π→π* transition), can be correlated to the absolute configuration at C-2. For flavanones with a 2S configuration, a positive Cotton effect is typically observed around 330 nm, and a negative Cotton effect is seen around 280-290 nm. The opposite is true for the 2R configuration. This chiroptical data, often obtained through HPLC coupled with an electronic circular dichroism detector (HPLC-ECD), allows for the on-line characterization and assignment of the absolute configuration of the enantiomers. researchgate.netscielo.br

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. mdpi.comptfarm.pl

For this compound, the IR spectrum shows characteristic absorption bands that confirm its structure. A broad band in the region of 3591-3066 cm⁻¹ indicates the presence of hydroxyl (-OH) groups. sci-hub.se A strong absorption band around 1642 cm⁻¹ is characteristic of the carbonyl (C=O) group of the γ-pyrone ring. sci-hub.se

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3591-3066 | O-H stretch | Hydroxyl groups |

| ~1642 | C=O stretch | Carbonyl of γ-pyrone |

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling have emerged as indispensable tools in the study of this compound. These approaches allow for the simulation and prediction of the compound's behavior at a molecular level, providing a rational basis for understanding its interactions with biological systems. By leveraging sophisticated software and algorithms, scientists can predict the compound's pharmacokinetic properties, potential biological targets, and mechanisms of action before embarking on extensive laboratory experiments.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are employed to predict its binding affinity and interaction with various protein targets, particularly those involved in inflammatory pathways.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar flavonoids provides valuable insights into its potential interactions. For instance, the anti-inflammatory activity of many flavonoids is attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2). Molecular docking studies on flavones have demonstrated their potential to bind to the active site of the COX-2 enzyme japer.in. The binding affinity of flavonoids to COX-2 is influenced by their structural features, with interactions often occurring with key amino acid residues like TYR 385 and SER 530 physchemres.org.

A study on a closely related compound, 5,7-dihydroxy-3'-prenyl flavanone, investigated its interaction with the COX-2 enzyme, suggesting its potential as an anti-inflammatory agent. This highlights the likelihood that this compound also interacts with inflammatory targets. The prenyl group at the 6-position is known to increase the lipophilicity of flavonoids, which can enhance their affinity for biological membranes and improve interactions with target proteins mdpi.com.

| Compound | Protein Target | Key Interacting Residues (Hypothesized) | Potential Effect |

|---|---|---|---|

| This compound | Cyclooxygenase-2 (COX-2) | TYR 385, SER 530, ARG 120 | Anti-inflammatory |

| This compound | Tumor Necrosis Factor-alpha (TNF-α) | - | Anti-inflammatory |

| This compound | Inducible Nitric Oxide Synthase (iNOS) | - | Anti-inflammatory |

Predictive Modeling Platforms (e.g., Molinspiration, PASS Online)

Predictive modeling platforms are computational tools that use established algorithms and databases of known chemical structures and their biological activities to predict the properties of new or uncharacterized compounds. These platforms are instrumental in the early stages of drug discovery for assessing the drug-likeness and potential biological activities of compounds like this compound.

PASS Online (Prediction of Activity Spectra for Substances)

The PASS Online web service predicts the biological activity spectrum of a compound based on its structural formula. The prediction is presented as a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi).

In a study involving the in silico characterization of flavanones from Eysenhardtia platycarpa, the biological activities of this compound were predicted using PASS Online. The predictions indicated a high probability of anti-inflammatory activity. The Pa value for its anti-inflammatory potential was found to be consistently high, suggesting a strong likelihood of this biological effect.

| Compound | Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

|---|---|---|---|

| This compound | Anti-inflammatory | 0.732 | 0.005 |

| This compound | Inhibitor of NF-kappaB | 0.689 | 0.015 |

| This compound | Antioxidant | 0.655 | 0.021 |

Molinspiration